

Comparative Analysis of Cross-Reactivity for Ethyl Cyclohexanecarboxylate Derivatives

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Compound of Interest					
Compound Name:	Ethyl cyclohexanecarboxylate				
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This guide provides a comparative analysis of the cross-reactivity profiles of novel **ethyl cyclohexanecarboxylate** (ECC) derivatives. In drug discovery, assessing the selectivity of lead compounds is critical to minimizing off-target effects and reducing potential toxicity. This document outlines the binding affinities of several ECC derivatives against their primary therapeutic target, Diacylglycerol O-Acyltransferase 1 (DGAT1), and a panel of functionally related enzymes and receptors. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to guide lead optimization efforts.

The derivatives studied share a common **ethyl cyclohexanecarboxylate** scaffold, a structure known for its interaction with various biological targets. Modifications to this core structure can significantly alter binding affinity and selectivity, highlighting the importance of comprehensive cross-reactivity screening.

Quantitative Data Summary: Selectivity Profiles

The following tables summarize the in vitro cross-reactivity data for four **ethyl cyclohexanecarboxylate** derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The primary target is DGAT1, an enzyme involved in triglyceride biosynthesis, making it a key target for metabolic disorders. [1] Off-targets were selected based on structural homology or known interactions with similar scaffolds.



Table 1: Inhibitory Activity (IC50, nM) of ECC Derivatives Against Primary Target and Potential Off-Targets

Compound ID	DGAT1 (Primary Target)	DGAT2	Acetylcholines terase (AChE)	Fatty Acid Synthase (FASN)
ECC-A (Lead)	14.8	850	> 10,000	5,200
ECC-B	25.2	450	8,900	4,800
ECC-C	18.9	> 10,000	> 10,000	9,500
ECC-D	45.7	1,200	9,800	6,100

Table 2: Selectivity Ratios of ECC Derivatives

Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target, DGAT1)

Compound ID	Selectivity for DGAT2	Selectivity for AChE	Selectivity for FASN
ECC-A (Lead)	57.4	> 675	351.4
ECC-B	17.9	353.2	190.5
ECC-C	> 529	> 529	502.6
ECC-D	26.3	214.4	133.5

Data Interpretation:

- ECC-A and ECC-C demonstrate high potency against the primary target, DGAT1.
- ECC-C exhibits a superior selectivity profile, showing minimal inhibition of the tested offtargets, particularly DGAT2, the closest related isoform.
- ECC-B shows significant cross-reactivity with DGAT2, indicating a lower selectivity margin.



 ECC-D has lower potency for the primary target and does not offer a significant selectivity advantage.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. The following is a representative protocol for the enzyme inhibition assay used to determine IC50 values.

Protocol: In Vitro Enzyme Inhibition Assay (DGAT1)

- Reagent Preparation:
 - Recombinant human DGAT1 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2).
 - Substrates (e.g., radiolabeled acyl-CoA and diacylglycerol) are prepared in assay buffer.
 - Test compounds (ECC derivatives) are serially diluted in 100% DMSO to create a concentration gradient, followed by a final dilution in assay buffer.
- Assay Procedure:
 - 10 μL of the diluted test compound is added to the wells of a 96-well microplate.
 - 20 μL of the DGAT1 enzyme solution is added to each well and incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.
 - The enzymatic reaction is initiated by adding 20 μL of the substrate mixture.
 - The plate is incubated for 60 minutes at 37°C.
- Detection and Data Analysis:
 - The reaction is terminated by adding a stop solution (e.g., isopropanol/heptane/water mixture).

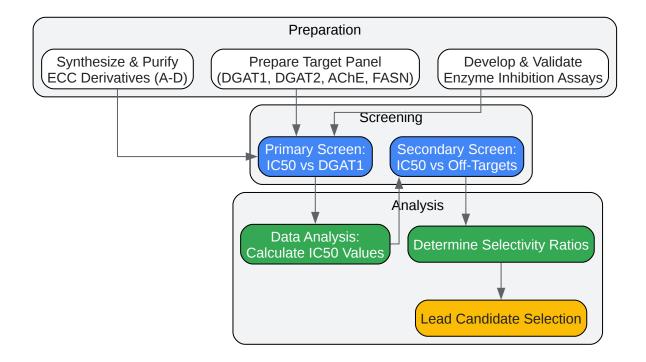


- The radiolabeled product (triglyceride) is separated from the unreacted substrate using liquid-liquid extraction or solid-phase extraction.
- Radioactivity is quantified using a scintillation counter.
- IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Each concentration is tested in triplicate.

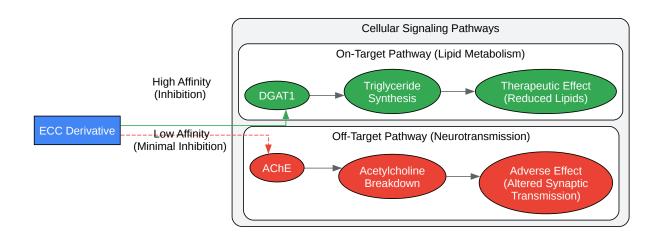
Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow for assessing cross-reactivity and a conceptual signaling pathway demonstrating the impact of on-target and off-target inhibition.









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References

- 1. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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